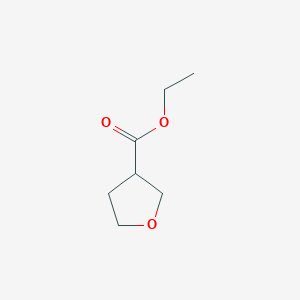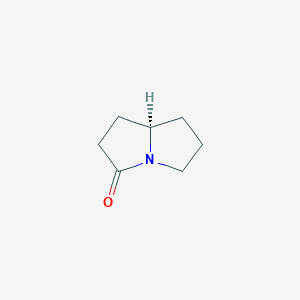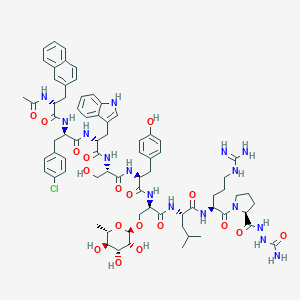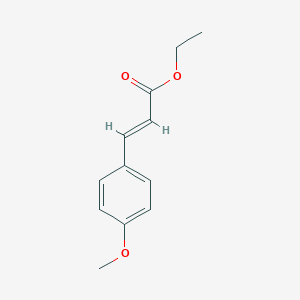
Boc-bgat-prooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Boc-bgat-prooh is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino and carbonyl groups, as well as a bromophenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-chlorophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid
- **(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-fluorophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
138865-77-7 |
|---|---|
分子式 |
C51H65BrN8O15 |
分子量 |
1110 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H65BrN8O15/c1-29(2)25-73-50(70)59-43(30(3)4)47(66)58-39(28-72-26-32-9-6-5-7-10-32)46(65)55-36(20-21-41(53)61)44(63)56-37(24-42(54)62)45(64)57-38(48(67)60-22-8-11-40(60)49(68)69)23-31-14-18-35(19-15-31)75-51(71)74-27-33-12-16-34(52)17-13-33/h5-7,9-10,12-19,29-30,36-40,43H,8,11,20-28H2,1-4H3,(H2,53,61)(H2,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,59,70)(H,68,69)/t36-,37-,38-,39-,40-,43-/m0/s1 |
InChIキー |
NOSLNGMGLUZOKG-CNKJTFKXSA-N |
SMILES |
CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O |
異性体SMILES |
CC(C)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCC[C@H]4C(=O)O |
正規SMILES |
CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O |
配列 |
VXQNXP |
同義語 |
Boc-BGAT-ProOH Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-Pro-OH Boc-valyl-benzylseryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline tert-butyloxycarbonyl-valyl-(benzyl)seryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


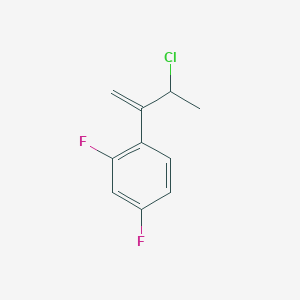
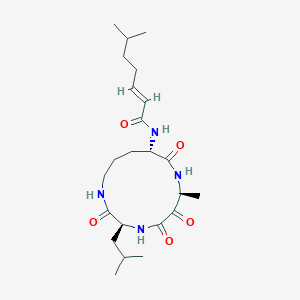
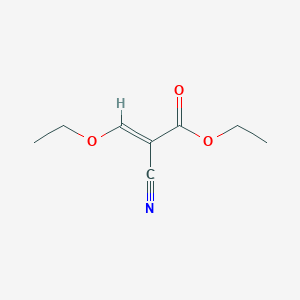
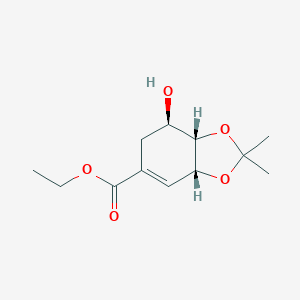
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
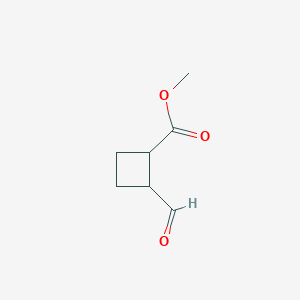
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
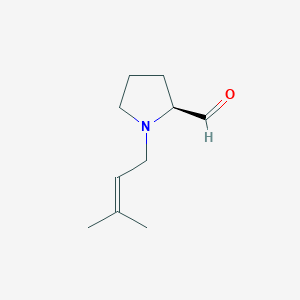
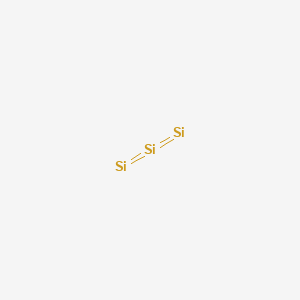
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
